molecular formula C10H12INS B1434936 2-Cyclopentylsulfanyl-3-iodo-pyridine CAS No. 1643457-06-0

2-Cyclopentylsulfanyl-3-iodo-pyridine

Cat. No.: B1434936
CAS No.: 1643457-06-0
M. Wt: 305.18 g/mol
InChI Key: DKXJYQXDMGAESG-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfanyl-3-iodo-pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potent inhibitory effects on protein kinase B (PKB), a key regulator of cell survival and proliferation. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iodotrimethylsilane as a catalyst for the iodination process . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-Cyclopentylsulfanyl-3-iodo-pyridine may involve large-scale iodination and thiolation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfanyl-3-iodo-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling: Palladium catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate (K₂CO₃) are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Cross-Coupling: Biaryl and heteroaryl compounds.

Scientific Research Applications

2-Cyclopentylsulfanyl-3-iodo-pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on protein kinase B (PKB), making it a valuable tool in cell signaling research.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfanyl-3-iodo-pyridine involves the inhibition of protein kinase B (PKB). This inhibition disrupts the PKB signaling pathway, which is crucial for cell survival and proliferation. By targeting PKB, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: A halopyridine with similar iodination at the 2-position.

    3-Iodopyridine: Similar iodination at the 3-position but lacks the cyclopentylsulfanyl group.

    4-Iodopyridine: Iodination at the 4-position, used in different synthetic applications.

Uniqueness

2-Cyclopentylsulfanyl-3-iodo-pyridine is unique due to its dual functional groups: the cyclopentylsulfanyl group at the 2-position and the iodine atom at the 3-position. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.

Properties

IUPAC Name

2-cyclopentylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXJYQXDMGAESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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